- Synthesis and application of a photoaffinity analog of dehydroepiandrosterone (DHEA), Bioorganic & Medicinal Chemistry Letters, 2010, 20(3), 1153-1155
Cas no 91990-88-4 (4-(N-Succinimidylcarboxy)benzophenone)
91990-88-4 structure
Product Name:4-(N-Succinimidylcarboxy)benzophenone
CAS-Nr.:91990-88-4
MF:C18H13NO5
MW:323.299525022507
MDL:MFCD00058572
CID:800283
PubChem ID:135726902
Update Time:2025-07-02
4-(N-Succinimidylcarboxy)benzophenone Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Benzoic acid,4-benzoyl-, 2,5-dioxo-1-pyrrolidinyl ester
- 4-(N-Succinimidylcarboxy)benzophenone
- N-Succinimidyl 4-Benzoylbenzoate
- 4-(N-Succinimidylcarboxy)benzophenone [4-Benzoylbenzoic acid, succinimidyl ester]
- (2,5-dioxopyrrolidin-1-yl) 4-benzoylbenzoate
- 4-benzoylbenzoate NHS ester
- 4-Benzoylbenzoic Acid N-Succinimidyl Ester
- 4-Benzoylbenzoic acid succinimidyl ester
- N-hydroxysuccinimidyl-4-benzoylbenzoate
- p-benzoylbenzoic acid N-hydroxysuccinimide ester
- 2,5-dioxopyrrolidin-1-yl 4-benzoylbenzoate
- 1-[(4-Benzoylbenzoyl)oxy]pyrrolidine-2,5-dione
- N-Succinimidyl4-Benzoylbenzoate
- MVQNJLJLEGZFGP-UHFFFAOYSA-N
- 5569AH
- 4-benzoylbenzoicacid-succinimidyl ester
- 4-Benzoylbenzoic acid,succinimidyl ester
- 4-Benzoylbenzoic acid, succinimidyl ester
- 4-
- AS
- 2,5-Pyrrolidinedione, 1-[(4-benzoylbenzoyl)oxy]- (9CI)
- 4-Benzoylbenzoic acid N-hydroxysuccinimide
- 91990-88-4
- 4-Benzoylbenzoic acid N-succinimidyl ester, 97%
- CS-0181326
- 4-benzoylbenzoic acid N-hydroxy-*succinimide ester
- 1-[(4-benzoylbenzoyl)oxy] pyrrolidine-2,5-dione
- MFCD00058572
- AS-10345
- AKOS025312397
- SCHEMBL76714
- T73071
- 2,5-dioxopyrrolidin-1-yl4-benzoylbenzoate
- LCZC2378
- DTXSID70376325
- S0863
- DB-081113
-
- MDL: MFCD00058572
- Inchi: 1S/C18H13NO5/c20-15-10-11-16(21)19(15)24-18(23)14-8-6-13(7-9-14)17(22)12-4-2-1-3-5-12/h1-9H,10-11H2
- InChI-Schlüssel: MVQNJLJLEGZFGP-UHFFFAOYSA-N
- Lächelt: O=C(C1C=CC(C(C2C=CC=CC=2)=O)=CC=1)ON1C(=O)CCC1=O
Berechnete Eigenschaften
- Genaue Masse: 323.07900
- Monoisotopenmasse: 323.07937252 g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 5
- Schwere Atomanzahl: 24
- Anzahl drehbarer Bindungen: 5
- Komplexität: 514
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topologische Polaroberfläche: 80.8
- Molekulargewicht: 323.3
Experimentelle Eigenschaften
- Schmelzpunkt: 207.0 to 211.0 deg-C
- PSA: 80.75000
- LogP: 2.07630
4-(N-Succinimidylcarboxy)benzophenone Sicherheitsinformationen
-
Symbol:
- Prompt:Warnung
- Signalwort:Warning
- Gefahrenhinweis: H315-H319
- Warnhinweis: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Transportnummer gefährlicher Stoffe:UN 3077 9 / PGIII
- WGK Deutschland:3
- Code der Gefahrenkategorie: 36/37/38
- Sicherheitshinweise: 26-36
-
Identifizierung gefährlicher Stoffe:
- Gefahrenklasse:9
- PackingGroup:Ⅲ
- Lagerzustand:0-10°C
4-(N-Succinimidylcarboxy)benzophenone Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 775924-50MG |
4-Benzoylbenzoic acid N-succinimidyl ester |
91990-88-4 | 97% | 50MG |
¥433.82 | 2022-02-24 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 775924-500MG |
4-Benzoylbenzoic acid N-succinimidyl ester |
91990-88-4 | 97% | 500MG |
¥2854.57 | 2022-02-24 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N849323-50mg |
4-(N-Succinimidylcarboxy)benzophenone |
91990-88-4 | 98%,LC&N | 50mg |
341.10 | 2021-05-17 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | S0863-1G |
N-Succinimidyl 4-Benzoylbenzoate |
91990-88-4 | >98.0%(HPLC)(N) | 1g |
¥540.00 | 2024-04-15 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N34890-1g |
(2,5-dioxopyrrolidin-1-yl) 4-benzoylbenzoate |
91990-88-4 | 1g |
¥7268.0 | 2021-09-04 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N34890-250mg |
(2,5-dioxopyrrolidin-1-yl) 4-benzoylbenzoate |
91990-88-4 | 250mg |
¥2458.0 | 2021-09-04 | ||
| TRC | S690283-10mg |
4-(N-Succinimidylcarboxy)benzophenone |
91990-88-4 | 10mg |
$ 58.00 | 2023-09-06 | ||
| TRC | S690283-25mg |
4-(N-Succinimidylcarboxy)benzophenone |
91990-88-4 | 25mg |
$ 64.00 | 2023-09-06 | ||
| TRC | S690283-50mg |
4-(N-Succinimidylcarboxy)benzophenone |
91990-88-4 | 50mg |
$ 69.00 | 2023-09-06 | ||
| TRC | S690283-100mg |
4-(N-Succinimidylcarboxy)benzophenone |
91990-88-4 | 100mg |
$127.00 | 2023-05-17 |
4-(N-Succinimidylcarboxy)benzophenone Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dichloromethane ; overnight, rt
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Dicyclohexylcarbodiimide Solvents: Tetrahydrofuran ; 4 h, 0 °C
Referenz
- New photoactivatable analogs of glutathione disulfide, Synthesis, 2006, (3), 509-513
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide , Tetrahydrofuran ; 1.5 h, rt
Referenz
- Flexible and General Synthesis of Functionalized Phosphoisoprenoids for the Study of Prenylation in vivo and in vitro, ChemBioChem, 2012, 13(5), 674-683
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Dicyclohexylcarbodiimide Solvents: 1,4-Dioxane ; 0 °C; 21 h, rt
1.2 Reagents: Acetic acid Solvents: 1,4-Dioxane ; 30 min, rt
1.2 Reagents: Acetic acid Solvents: 1,4-Dioxane ; 30 min, rt
Referenz
- Active/Inactive Dual-Probe System for Selective Photoaffinity Labeling of Small Molecule-Binding Proteins, Chemistry - An Asian Journal, 2012, 7(7), 1567-1571
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Methanol , Dichloromethane ; 24 h, rt
Referenz
- Photoreactive polymers, method for producing wet-strength paper products, and wet-strength paper product, World Intellectual Property Organization, , ,
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Reagents: Dicyclohexylcarbodiimide Solvents: Dimethylformamide ; overnight, 50 °C
Referenz
- Preparation of polycyclic epoxides and compositions thereof with anti-cancer activities, World Intellectual Property Organization, , ,
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dimethylformamide ; 3 h, rt
Referenz
- Photoproximity profiling of protein-protein interactions in cells, World Intellectual Property Organization, , ,
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Solvents: Methanol , Dichloromethane ; 24 h, 25 °C
Referenz
- N-Hydroxysuccinimide-activated esters as a functionalization agent for amino cellulose: synthesis and solid-state NMR characterization, Cellulose (Dordrecht, 2020, 27(3), 1239-1254
Herstellungsverfahren 9
Reaktionsbedingungen
Referenz
- Design and synthesis of fluorescent glycolipid photoaffinity probes and their photoreactivity, Bioorganic & Medicinal Chemistry Letters, 2016, 26(20), 5110-5115
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Reagents: Dicyclohexylcarbodiimide Solvents: Dimethyl sulfoxide ; 15 h, rt
Referenz
- Preparation and characterization of nonfouling polymer brushes on poly(ethylene terephthalate) film surfaces, Colloids and Surfaces, 2010, 78(2), 343-350
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride
Referenz
- Site-specific, covalent bioconjugation of proteins, World Intellectual Property Organization, , ,
Herstellungsverfahren 12
Reaktionsbedingungen
Referenz
- A novel strategy to graft RGD peptide on biomaterials surfaces for endothelization of small-diameter vascular grafts and tissue engineering blood vessel, Journal of Materials Science: Materials in Medicine, 2008, 19(7), 2595-2603
Herstellungsverfahren 13
Reaktionsbedingungen
Referenz
- Preparation of lactonolactone amide derivatives and their polymers with UV absorbability, Japan, , ,
4-(N-Succinimidylcarboxy)benzophenone Raw materials
4-(N-Succinimidylcarboxy)benzophenone Preparation Products
4-(N-Succinimidylcarboxy)benzophenone Verwandte Literatur
-
Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
-
Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
-
Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
91990-88-4 (4-(N-Succinimidylcarboxy)benzophenone) Verwandte Produkte
- 23405-15-4(N-(Benzoyloxy)succinimide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
- 81800-41-1((S)-4,4,7A-Trimethyl-5,6,7,7A-tetrahydrobenzofuran-2(4H)-one)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
Empfohlene Lieferanten
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Mitglied
CN Lieferant
Reagenz
SHOCHEM(SHANGHAI) CO.,lTD
Gold Mitglied
CN Lieferant
Großmenge
Hangzhou Cedareal Technology Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Mitglied
CN Lieferant
Reagenz
Wuhan Comings Biotechnology Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge